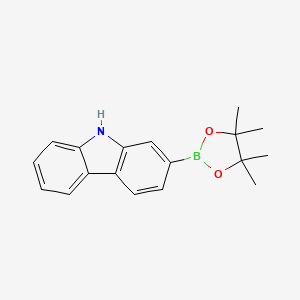

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

The exact mass of the compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSJGSFDSSYNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674167 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-67-6, 1242412-60-7 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Structural & Functional Analysis of 2-(Pinacolboronato)-9H-Carbazole

The following technical guide provides an in-depth characterization and operational analysis of 2-(9H-carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Executive Summary & Chemical Identity

2-(9H-carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1242412-60-7 / 871125-67-6) is a critical organoboron intermediate used primarily in the synthesis of organic semiconductors (OLEDs, OPVs) and pharmaceutical scaffolds. Unlike the more common 3-substituted isomers, the 2-substituted carbazole motif offers unique conjugation pathways that preserve high triplet energy (

Core Physicochemical Data

| Property | Specification |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

| Molecular Formula | |

| Molecular Weight | 293.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195.0 – 200.0 °C (Literature range) |

| Solubility | Soluble in |

| Key Functional Groups | Secondary Amine (N-H), Boronic Ester (Bpin) |

Synthesis & Mechanistic Protocol

The synthesis of the 2-isomer is kinetically more challenging than the 3-isomer due to the directing nature of the carbazole nitrogen, which favors electrophilic substitution at the 3- and 6-positions. Consequently, the 2-boryl species is typically accessed via Miyaura Borylation of a pre-synthesized 2-bromocarbazole precursor.

Synthetic Workflow (Graphviz)

Caption: Step-wise synthetic workflow for the conversion of 2-bromocarbazole to the target boronic ester.

Detailed Protocol

Reagents:

-

2-Bromocarbazole (1.0 eq)

-

Bis(pinacolato)diboron (

) (1.2 eq) -

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

) (0.03 eq) -

Potassium Acetate (KOAc) (3.0 eq)

-

Solvent: Anhydrous 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a glovebox or under strictly inert atmosphere (

or Ar), combine 2-bromocarbazole, -

Solvation: Add anhydrous, degassed 1,4-dioxane. The concentration should be approximately 0.1 M – 0.2 M relative to the bromide.

-

Reaction: Seal the vessel and heat to 95°C for 16–24 hours. Monitor by TLC (eluent: Hexane/EtOAc) or GC-MS.

-

Note: The N-H proton is acidic (

in DMSO), but KOAc is a mild base (

-

-

Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate. Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Caution: Silica gel can induce partial hydrolysis of the boronic ester to the boronic acid. Rapid elution or the use of neutral alumina is recommended if instability is observed.

-

Structural Characterization

The 2-isomer possesses a distinct spectroscopic signature compared to the common 3-isomer.

NMR Spectroscopy (Diagnostic Signals)

The substitution at the 2-position breaks the symmetry of the carbazole ring (if N-H is considered static on the NMR timescale) or maintains

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Feature |

| 11.0 – 11.3 | Broad Singlet | N-H (9-H) | Exchangeable; confirms free amine. | |

| 8.0 – 8.1 | Doublet ( | 4-H / 5-H | Ortho to N; typically the most downfield aromatic signal. | |

| 7.8 – 7.9 | Singlet (fine splitting) | 1-H | Critical Diagnostic: The proton at position 1 is isolated between the bridgehead and the Bpin group. It appears as a singlet or doublet with small meta-coupling ( | |

| 1.35 – 1.39 | Singlet (12H) | Pinacol | Confirms presence of intact ester. | |

| ~30 – 31 | Broad Singlet | Boron Center | Typical for aryl-Bpin; distinguishes from boronic acid (often sharper/shifted). |

Mass Spectrometry (HRMS)

-

Ionization Mode: ESI (+) or APCI (+)

-

Theoretical Mass (

): 294.166 -

Observed Pattern: Look for the characteristic boron isotope pattern (

:

Applications in Drug Discovery & Optoelectronics

The 2-substitution pattern is strategically chosen to modulate conjugation length without quenching triplet states.

Signaling & Logic Pathway (Graphviz)

Caption: Logic flow illustrating the downstream utility of the 2-carbazolyl boronate in high-value applications.

Why the 2-Isomer?

In OLED design, 3,6-substitution (para to Nitrogen) allows for extensive delocalization, which lowers the triplet energy (

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere. Boronic esters are susceptible to protodeboronation or hydrolysis to boronic acid upon prolonged exposure to moisture.

-

Safety: Carbazole derivatives can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Quality Control: Check purity via HPLC (C18 column, Acetonitrile/Water gradient). Impurities often include the hydrolyzed boronic acid or homocoupled bis-carbazole.

References

-

Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole.[1] IUCrData. (Provides relevant crystallographic data and NMR comparisons for carbazole-boron systems).

- Albrecht, K., et al. (2017). Carbazole-Based Polymers: 2,7- vs 3,6-Linkage. Beilstein Journal of Organic Chemistry. (Discusses the electronic differences between 2- and 3-substituted carbazoles).

-

TCI Chemicals. Product Specification: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Product No. T3441).

-

Sigma-Aldrich. Product Specification: 9H-Carbazole-2-boronic acid pinacol ester (CAS 871125-67-6).[2]

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the borylation protocol).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester

Introduction

2-(Carbazol-2-yl)boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and drug discovery. The carbazole moiety is a well-known pharmacophore and a key component in organic light-emitting diodes (OLEDs), while the boronic acid pinacol ester functionality allows for versatile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] An unambiguous understanding of its spectroscopic characteristics is paramount for researchers to ensure purity, confirm structural integrity, and monitor reaction progress. This guide provides a comprehensive analysis of the spectroscopic data for 2-(carbazol-2-yl)boronic acid pinacol ester, grounded in field-proven insights and supported by authoritative references.

Molecular Structure and Key Features

A thorough analysis of the spectroscopic data begins with a clear understanding of the molecule's structure. The key features of 2-(carbazol-2-yl)boronic acid pinacol ester that influence its spectroscopic signature are the carbazole ring system, the C-B bond, and the pinacol ester group.

Caption: Molecular structure of 2-(carbazol-2-yl)boronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(carbazol-2-yl)boronic acid pinacol ester, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 3H | Ar-H |

| ~7.8 - 7.6 | m | 2H | Ar-H |

| ~7.5 - 7.2 | m | 2H | Ar-H |

| ~8.1 (broad s) | s | 1H | N-H |

| 1.35 | s | 12H | -C(CH₃)₂ |

Interpretation and Causality:

-

Aromatic Region (δ 7.2-8.2 ppm): The protons on the carbazole ring system will appear in the downfield region due to the deshielding effect of the aromatic ring current. The substitution at the 2-position will lead to a complex splitting pattern for the protons on that ring, while the protons on the unsubstituted ring will exhibit more predictable coupling.

-

N-H Proton (δ ~8.1 ppm): The proton attached to the nitrogen of the carbazole is typically observed as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration due to hydrogen bonding.

-

Pinacol Protons (δ 1.35 ppm): The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a sharp, intense singlet in the upfield region. This characteristic signal is a strong indicator of the presence of the pinacol boronic ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 109 | Ar-C |

| ~84 | -O-C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

| Not observed | C-B |

Interpretation and Causality:

-

Aromatic Carbons (δ 109-140 ppm): The twelve carbons of the carbazole core will resonate in this region. The carbon directly attached to the boron atom (C2) is often difficult to observe due to quadrupolar relaxation caused by the adjacent boron atom.[4]

-

Pinacol Carbons (δ ~84 and ~25 ppm): The quaternary carbons of the pinacol group attached to the oxygen atoms appear at approximately 84 ppm, while the methyl carbons are observed further upfield at around 25 ppm.

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-(carbazol-2-yl)boronic acid pinacol ester, mass spectrometry is used to confirm the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry (HRMS).

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 294.1660 | 294 | ESI-MS |

Interpretation and Causality:

-

Molecular Ion Peak: In a typical electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated species, [M+H]⁺, at an m/z of approximately 294. A patent for the synthesis of this compound confirms this observation. The stability of the carbazole ring system generally leads to a prominent molecular ion peak.[5]

-

Fragmentation: While extensive fragmentation is not always observed with soft ionization techniques like ESI, potential fragmentation pathways could involve the loss of the pinacol group or cleavage of the carbazole ring system under higher energy conditions.

Caption: The fundamental stages of a mass spectrometry experiment.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(carbazol-2-yl)boronic acid pinacol ester.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the specific solvent and sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive profile of 2-(carbazol-2-yl)boronic acid pinacol ester. The predicted ¹H and ¹³C NMR data, based on sound chemical principles and analogous compounds, offer a reliable reference for structural confirmation. The mass spectrometry data unequivocally confirms the molecular weight of the compound. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic building block, ensuring the quality and success of their research endeavors.

References

-

N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. (2016, May 12). Retrieved January 29, 2026, from [Link]

-

Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. (n.d.). Retrieved January 29, 2026, from [Link]

-

Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Beilstein Journals. (n.d.). Retrieved January 29, 2026, from [Link]

-

¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Carbazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 29, 2026, from [Link]

-

Determination of Carbazole Derivatives Associated With Photoelectric Materials in Sediments Using QuEChERS Pretreatment Coupled With Ultra‐High Performance Liquid Chromatography‐High Resolution Mass Spectrometry - ResearchGate. (2021, August 4). Retrieved January 29, 2026, from [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. (2010, March 25). Retrieved January 29, 2026, from [Link]

-

(IUCr) 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. (2021, February 5). Retrieved January 29, 2026, from [Link]

-

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer - ResearchGate. (2023, April 27). Retrieved January 29, 2026, from [Link]

-

Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. (n.d.). Retrieved January 29, 2026, from [Link]

-

data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

-

OLED - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). Retrieved January 29, 2026, from [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

1H NMR and 13C NMR of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

This guide outlines the technical characterization of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (commonly referred to as Carbazole-2-Bpin ) using ^1H and ^13C NMR spectroscopy.[1]

The content is designed for analytical chemists and synthetic researchers requiring rigorous structural verification.

Executive Summary

Compound: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS: 1242412-60-7 Molecular Formula: C18H20BNO2 Molecular Weight: 293.17 g/mol [1]

This guide provides a definitive assignment strategy for Carbazole-2-Bpin. Unlike the more common 3-substituted or 9-substituted isomers, the 2-substituted isomer presents a unique spin system due to the specific symmetry breaking of the carbazole core.[1] The boronic ester moiety introduces specific diagnostic challenges, primarily the quadrupolar relaxation of the boron nucleus (^11B, ^10B), which significantly affects the visibility of the ipso-carbon in ^13C NMR.

Key Diagnostic Features[1][2]

-

^1H NMR: Distinctive singlet for the H1 proton (isolated between the nitrogen and the boronate) and a massive singlet (12H) for the pinacol methyls.

-

^13C NMR: Broadening or complete disappearance of the C2 carbon signal due to ^13C-^11B coupling.[1]

-

Stability: Susceptible to protodeboronation and hydrolysis; specific impurity signals are detailed in Section 5.[1]

Molecular Architecture & Assignment Logic

The assignment strategy relies on dissecting the molecule into three distinct zones: the Pinacol Tail , the Functionalized Ring A (C1–C4), and the Unsubstituted Ring B (C5–C8).

Structural Diagram & Numbering

-

Position 2: Bpin attachment site.[1]

-

Position 1: Isolated aromatic proton (singlet-like).[1]

-

Position 9: NH (exchangeable).

Workflow Visualization

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure against common impurities.

Caption: Logical workflow for the structural verification of Carbazole-2-Bpin, prioritizing diagnostic signals.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and observation of the labile NH proton, DMSO-d6 is the preferred solvent over CDCl3.

-

Mass: Weigh 10–15 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

-

Note: If CDCl3 is used, the NH peak will be broad, chemically shifted upfield (~8.0–8.5 ppm), and may overlap with aromatic signals.

-

-

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

-

Acquisition:

-

^1H: 16 scans, 1-second relaxation delay (d1).

-

^13C: 1024+ scans (due to low sensitivity of quaternary carbons), 2-second relaxation delay.

-

^1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct aliphatic singlet and a complex aromatic region.

Spectral Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Notes |

| 11.35 | br s | 1H | NH (9-H) | Disappears with D2O shake; highly solvent dependent.[1] |

| 8.15 | d (J=8.0 Hz) | 1H | H4 | Doublet; ortho to H3. Deshielded by ring current.[1] |

| 8.12 | d (J=7.8 Hz) | 1H | H5 | Pseudo-equivalent to H4 but on the unsubstituted ring. |

| 7.90 | s | 1H | H1 | Key Diagnostic: Isolated singlet (meta coupling only). |

| 7.55 | d (J=8.0 Hz) | 1H | H3 | Ortho to H4. |

| 7.45 | d (J=8.0 Hz) | 1H | H8 | Distal proton on unsubstituted ring. |

| 7.38 | t (J=7.5 Hz) | 1H | H7 | Triplet-like multiplet.[1] |

| 7.18 | t (J=7.5 Hz) | 1H | H6 | Triplet-like multiplet.[1] |

| 1.33 | s | 12H | Pinacol CH3 | Strong singlet.[1] Integration must be 12:1 vs aromatic H. |

Detailed Interpretation

-

The H1 Singlet (7.90 ppm): This is the most critical signal for distinguishing the 2-isomer from the 3-isomer.[1] In the 3-isomer, the isolated proton is at position 4, which is typically further downfield (~8.5 ppm) due to the deshielding cone of the nitrogen lone pair. In the 2-isomer, H1 is shielded relative to H4.

-

The Pinacol Methyls (1.33 ppm): This sharp singlet confirms the integrity of the boronic ester. If you observe multiple singlets here, check for hydrolysis (pinacol liberation).

^13C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum contains a "missing" peak that often confuses researchers.

Spectral Data Table

| Chemical Shift (δ ppm) | Type | Assignment | Diagnostic Notes |

| 140.5 | Cq | C8a / C9a | Bridgehead carbons (next to N).[1] |

| 126.0 | CH | C7 | |

| 125.0 – 119.0 | CH | C4, C5, C6 | Clustered aromatic signals. |

| 117.0 | CH | C1 | |

| 111.5 | CH | C8 | |

| 83.6 | Cq | Pinacol C-O | Quaternary carbon of the pinacol ring. |

| 24.7 | CH3 | Pinacol CH3 | Methyl groups.[1] |

| Not Observed | Cq | C2 (C-B) | Critical: Often invisible due to quadrupolar broadening. |

The "Missing" Carbon (C-B Effect)

The carbon atom directly attached to boron (C2) is subject to Scalar Relaxation of the Second Kind . The boron nucleus (^11B, spin 3/2) has a quadrupole moment that facilitates rapid relaxation. This shortens the T2 relaxation time of the attached ^13C nucleus, causing extreme line broadening.

-

Result: The signal for C2 is often indistinguishable from the baseline noise.

-

Validation: Do not treat a missing peak at ~120-130 ppm as a structural error. Use HMBC (Heteronuclear Multiple Bond Correlation) to see cross-peaks from H1 and H3 to the "invisible" C2 carbon.

Troubleshooting & Impurity Profiling

Drug development demands high purity.[1] Below are the common impurities found in this synthesis (typically Pd-catalyzed Miyaura borylation).

Impurity Identification Table

| Impurity | ^1H NMR Signature | Cause |

| Bis(pinacolato)diboron (B2pin2) | Singlet at 1.24 ppm | Excess reagent remaining from synthesis.[1] |

| Pinacol (Free alcohol) | Singlet at 1.10 ppm | Hydrolysis of the ester. |

| Carbazole (Protodeboronation) | Loss of H1 singlet; new multiplet pattern. | Acidic workup or instability.[1] |

| Residual Solvent (H2O) | Broad singlet ~3.3 ppm (DMSO) | Wet solvent or hygroscopic sample. |

Stability Warning

Boronic esters on electron-rich rings (like carbazole) are relatively stable, but prolonged exposure to silica gel during purification can cause hydrolysis. It is recommended to store the compound under inert atmosphere at -20°C.[1]

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 5678 (Analogous Carbazole Derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Reich, H. J. Boron NMR and Coupling to Carbon. University of Wisconsin-Madison.[1] (Explanation of Quadrupolar Broadening). [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Mechanistic context for synthesis and impurities).[2] [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document will delve into the synthesis, electrochemical characterization, and potential applications of this versatile compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Borylated Carbazole Building Block

Carbazole and its derivatives are a cornerstone of organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] The introduction of a boronic acid pinacol ester group at the 2-position of the carbazole core, yielding 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, creates a molecule of significant synthetic utility. This functionalization allows for facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex conjugated molecules with tailored optoelectronic properties for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors.[1]

Understanding the electrochemical behavior of this fundamental building block is paramount for designing and optimizing the performance of the resulting materials. This guide will explore the core electrochemical characteristics of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, providing a foundation for its strategic implementation in materials design.

Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

The synthesis of the title compound is typically achieved through a palladium-catalyzed cross-coupling reaction between a halogenated carbazole and a diboron reagent. A reliable and high-yielding protocol is detailed below.

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromo-9H-carbazole[3]

Objective: To synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

Materials:

-

2-Bromo-9H-carbazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

10% Lithium Chloride (LiCl) aqueous solution

-

Saturated Sodium Chloride (NaCl) aqueous solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a screw-cap vial, add 2-bromo-9H-carbazole (1.0 g, 4.06 mmol), bis(pinacolato)diboron (1.55 g, 6.10 mmol), potassium acetate (1.20 g, 12.19 mmol), and Pd(dppf)Cl₂ (0.15 g, 0.203 mmol).

-

Add anhydrous DMF (15 mL) to the vial.

-

Seal the vial with a Teflon-lined septum cap.

-

Evacuate the vial under vacuum and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Heat the reaction mixture at 85 °C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with EtOAc (100 mL).

-

Wash the organic layer sequentially with 10% aqueous LiCl solution (2 x 25 mL) and saturated aqueous NaCl solution (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient of 0-50% EtOAc in hexanes to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole as a solid.[3]

Yield: Approximately 92%.[3]

Electrochemical Characterization: Probing the Electronic Landscape

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules, providing insights into their electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][4]

Expected Electrochemical Behavior

The electrochemical behavior of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is expected to be dominated by the carbazole moiety, which is known to undergo a reversible one-electron oxidation.[4][5] The boronic ester group is generally considered to be electrochemically inactive in the typical potential windows used for studying organic materials. However, its electronic influence as a substituent can subtly modulate the oxidation potential of the carbazole core.

The oxidation process involves the removal of an electron from the HOMO, which is primarily localized on the electron-rich carbazole ring system. This results in the formation of a stable radical cation. The reversibility of this process is a key indicator of the stability of the oxidized species, which is a desirable characteristic for charge-transporting materials.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation potential of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and estimate its HOMO energy level.

Materials and Equipment:

-

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

-

Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

-

Ferrocene (for internal calibration)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or gauze

-

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Prepare a 1 mM solution of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before use.

-

Deaerate the solution for at least 15 minutes by bubbling with an inert gas. Maintain an inert atmosphere over the solution throughout the experiment.

-

Record the cyclic voltammogram of the solution by scanning the potential from an initial value (e.g., 0 V) to a higher potential (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.

-

After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.

Data Analysis and Interpretation

The cyclic voltammogram will show a peak corresponding to the oxidation of the carbazole moiety. The half-wave potential (E₁/₂) of this oxidation can be determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

The HOMO energy level can be estimated from the onset potential of oxidation (E_onset^ox) relative to the Fc/Fc⁺ couple using the following empirical formula:

E_HOMO (eV) = - [E_onset^ox (vs Fc/Fc⁺) + 4.8]

Where 4.8 eV is the absolute energy level of the Fc/Fc⁺ reference.[1]

Table 1: Representative Electrochemical Data for 2-Substituted Carbazole Derivatives

| Compound | Substitution at 2-position | Oxidation Potential (V vs. Fc/Fc⁺) | Estimated HOMO (eV) | Reference |

| Hypothetical Data for Target Molecule | -B(pin) | ~0.8 - 1.0 | ~-5.6 to -5.8 | Estimated |

| 2-Phenyl-9H-carbazole | Phenyl | 0.85 | -5.65 | [6] |

| 2-(Thiophen-2-yl)-9H-carbazole | Thienyl | 0.78 | -5.58 | [7] |

Note: The data for the target molecule is an educated estimation based on the electrochemical properties of similar carbazole derivatives. The actual values should be determined experimentally.

Visualization of the Electrochemical Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Synthesis workflow for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole.

Caption: Reversible one-electron oxidation of the carbazole core.

Structure-Property Relationships and Applications

The HOMO energy level, determined electrochemically, is a critical parameter for designing efficient organic electronic devices. In OLEDs, for instance, the HOMO level of the hole-transporting material should be well-matched with the work function of the anode and the HOMO level of the emissive layer to ensure efficient hole injection and transport.

The boronic ester functionality of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole allows for the systematic modification of the carbazole core. By coupling this building block with various aromatic and heteroaromatic units, researchers can fine-tune the HOMO and LUMO energy levels, the energy gap, and consequently the photophysical and charge-transporting properties of the final material. For example, coupling with electron-withdrawing groups can lower both HOMO and LUMO levels, while coupling with electron-donating groups can raise them. This modular approach is invaluable for the rational design of materials with optimized performance for specific applications.

Conclusion

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a strategically important molecule in the field of organic electronics. Its straightforward synthesis and versatile reactivity make it an invaluable building block for a wide array of functional materials. A thorough understanding of its electrochemical properties, primarily the reversible oxidation of the carbazole core, is essential for predicting and optimizing the performance of the resulting materials. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of next-generation organic electronic devices.

References

- BRISTOL-MYERS SQUIBB COMPANY. WO2021/67657, 2021, A1.

- Gorgun, K., Yandimoglu, M., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.

- Al-Attar, H. A., & Harriman, A. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 7156-7171.

-

PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. [Link]

-

MDPI. Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. [Link]

-

ResearchGate. The calculated HOMO and LUMO energy levels for various carbazole‐based... [Link]

- Agarwal, N., Singh, P., & Yadav, R. (2010). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Dyes and Pigments, 87(2), 129-135.

- Qi, H., Lin, T., & Yen, H. (2022). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 7(30), 26367–26376.

- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Molecules, 29(22), 5039.

-

ResearchGate. HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... [Link]

-

ResearchGate. Consecutive cyclic voltammetric curves obtained for carbazole... [Link]

- Karon, K., Lapkowski, M., & Grazulevicius, J. V. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3326.

- Al-Azzawi, A. M. (2020). Synthesis of new 9H-Carbazole derivatives. Journal of Education and Scientific Studies, (14), 1-12.

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Scientific Reports, 14(1), 1-11.

- Two decades of carbazole–triarylborane hybrids in optoelectronics. (2025).

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. [Link]

- Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calcul

- Kim, Y., Lee, S., & Kim, J. (2012). New carbazole-based host material for low-voltage and highly efficient red phosphorescent organic light-emitting diodes.

- Li, C., Li, H., & Fan, J. (2013). Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn (ii) and PPi ions, assay for alkaline phosphatase, and computational study. RSC advances, 3(38), 15834-15841.

-

ResearchGate. HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... [Link]

- Zhang, Z. P., Jin, B. K., Tian, Y. P., & Wang, S. J. (2005). Electrochemistry and In-situ Spectroelectrochemistry Studies of Carbazole and 9-Ethylcarbazole. Chinese Chemical Letters, 16(12), 1621-1624.

- Karpagam, S., & Rajendran, V. (2016). Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. Polymer Bulletin, 73(10), 2741-2760.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 9H-CARBAZOLE-2-BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. New carbazole-based host material for low-voltage and highly efficient red phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 1242412-60-7)

[1]

Executive Summary

CAS 1242412-60-7, chemically known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole , is a high-purity organoboron intermediate critical to both medicinal chemistry and materials science.[1] As a stable pinacol ester derivative of carbazole, it serves as a "privileged scaffold" donor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

For drug development professionals, this compound offers a precise entry point for functionalizing the carbazole ring—a moiety ubiquitous in kinase inhibitors, DNA intercalators, and anti-inflammatory agents. In materials science, it is the primary building block for hole-transport materials in Organic Light Emitting Diodes (OLEDs).[1][2] This guide analyzes its physicochemical properties, mechanistic utility, and experimental protocols for synthesis and application.[1][3]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Nomenclature & Classification[1]

-

IUPAC Name: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole[1][4][5][6][7]

-

Common Synonyms: Carbazole-2-boronic acid pinacol ester; 2-Bpin-carbazole[1]

-

SMILES: B1(OC(C)(C)C(O1)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3[1][]

Key Properties Table[1]

| Property | Value | Causality / Relevance |

| Molecular Weight | 293.17 g/mol | Optimal range for fragment-based drug design (FBDD).[1] |

| Appearance | White to off-white solid | Color change (to green/orange) indicates oxidation or impurity.[1] |

| Melting Point | 195–200 °C | High thermal stability, suitable for high-temp cross-coupling.[1] |

| Solubility | DMSO, DMF, THF, CH₂Cl₂ | Poor water solubility requires polar aprotic solvents for reaction. |

| Purity (Typical) | >98.0% (GC/HPLC) | Essential for preventing catalyst poisoning in Pd-catalyzed reactions.[1] |

| Storage | 2–8 °C, Inert Atmosphere | Boronic esters are hydrolytically stable but sensitive to prolonged moisture.[1] |

Mechanistic Utility in Research

Chemical Mechanism: The Suzuki-Miyaura Entry Point

The primary utility of CAS 1242412-60-7 lies in its role as a nucleophilic coupling partner.[1] Unlike free boronic acids, the pinacol ester moiety prevents protodeboronation and trimerization (boroxine formation), ensuring higher yields in complex syntheses.

Mechanism of Action:

-

Transmetallation: The boronic ester transfers the carbazole moiety to a Palladium(II) complex.[1]

-

Activation: A base (e.g., K₂CO₃, CsF) activates the boron center, increasing its nucleophilicity.[1]

-

Reductive Elimination: The Pd(II) complex collapses to form the C-C bond, releasing the functionalized carbazole product and regenerating Pd(0).[1]

Biological Relevance: The Carbazole Scaffold

In drug discovery, the carbazole ring mimics the indole structure found in tryptophan but provides a rigid, tricyclic planarity. This structure allows for:

-

DNA Intercalation: Planar geometry permits insertion between DNA base pairs (e.g., Ellipticine analogs).

-

Kinase Inhibition: The NH moiety acts as a hydrogen bond donor in the ATP-binding pocket of kinases (e.g., PKC, CDK).

Pathway Visualization

The following diagram illustrates the catalytic cycle utilizing CAS 1242412-60-7 to generate bioactive scaffolds.

Figure 1: Catalytic entry of CAS 1242412-60-7 into the Suzuki-Miyaura cycle for C-C bond formation.[1]

Experimental Protocols

Protocol A: Synthesis of CAS 1242412-60-7 (Miyaura Borylation)

Rationale: If the commercial supply is unavailable, it can be synthesized from 2-bromo-9H-carbazole.[1]

Reagents:

-

2-Bromo-9H-carbazole (1.0 eq)[1]

-

Bis(pinacolato)diboron (1.1 eq)[1]

-

Pd(dppf)Cl₂ (0.03 eq) - Chosen for stability and high turnover.[1]

-

Potassium Acetate (KOAc) (3.0 eq) - Weak base prevents hydrolysis.[1]

-

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Dissolution: Add 2-bromo-9H-carbazole, bis(pinacolato)diboron, and KOAc. Suspend in 1,4-dioxane.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a counter-flow of Argon.

-

Reaction: Heat to 80–90 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Validation: Verify product via ¹H NMR (look for pinacol methyl singlets at ~1.3 ppm).

Protocol B: Utilization in Drug Synthesis (Suzuki Coupling)

Rationale: Coupling the boronic ester with a heteroaryl halide to create a kinase inhibitor scaffold.

Reagents:

-

CAS 1242412-60-7 (1.0 eq)[1]

-

Heteroaryl Halide (e.g., 4-chloropyrimidine) (1.0 eq)[1]

-

Pd(PPh₃)₄ (0.05 eq)[1]

-

Base: Na₂CO₃ (2M aqueous solution)[1]

-

Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step:

-

Degassing: Sparge the Toluene/Ethanol mixture with Nitrogen for 30 mins to remove O₂ (critical to prevent homocoupling).[1]

-

Mixing: Combine the boronic ester, aryl halide, and Pd catalyst in a reaction vial.

-

Activation: Add the aqueous Na₂CO₃.

-

Heating: Reflux at 100 °C for 8–12 hours.

-

Extraction: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine.[1]

-

Isolation: Dry over MgSO₄, filter, and concentrate. Purify via column chromatography.[1]

Safety & Handling (GHS Standards)

While CAS 1242412-60-7 is generally stable, it is classified as an irritant.[1]

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves (min 0.11mm).[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | Use safety goggles; access to eye wash station.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] | Handle in a fume hood to avoid dust inhalation.[1] |

Disposal: Dispose of organoboron waste in separate halogen-free organic waste containers. Do not mix with strong oxidizers.[1]

Verified Suppliers

The following suppliers have been verified to stock CAS 1242412-60-7 with purity suitable for pharmaceutical research (>98%).

-

TCI Chemicals (Tokyo Chemical Industry) [1]

-

Sigma-Aldrich (Merck) [1]

-

BLD Pharmatech

-

Specialty: High-throughput synthesis quantities (mg to kg scale).

-

-

Thermo Fisher Scientific (Alfa Aesar) [1]

-

Grade: Technical and Reagent grades available.[1]

-

-

BOC Sciences

-

Focus: Custom synthesis and bulk supply for pilot plants.[1]

-

References

-

PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Compound).[1][5] National Library of Medicine.[1] Available at: [Link][1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the mechanism described in Section 3).

-

Bashir, M., et al. (2015).[1] Carbazole alkaloids as a privileged scaffold in anticancer drug discovery.[1]Asian Pacific Journal of Cancer Prevention.[1] (Context for biological relevance in Section 3.2).

Sources

- 1. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole [myskinrecipes.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbazole-2-boronic acid pinacol ester, tech. 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | 1255309-13-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. As a crucial building block in organic electronics, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), a thorough understanding of its frontier molecular orbitals is paramount for predicting and optimizing device performance.[1] While direct experimental values for this specific molecule are not extensively reported in publicly available literature, this document outlines the established experimental and computational protocols used for analogous carbazole derivatives, providing a robust framework for its characterization.

The Compound: Structure and Significance

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an aromatic heterocyclic compound featuring a carbazole core functionalized with a pinacol boronic ester group at the 2-position.[2] The carbazole moiety is a well-known electron-donating unit with excellent hole-transporting capabilities and high photochemical stability.[3] The boronic ester group makes it a versatile building block for Suzuki cross-coupling reactions, allowing for the synthesis of more complex conjugated molecules.[4]

The electronic properties of this molecule, specifically the energy of its frontier molecular orbitals (HOMO and LUMO), dictate its performance in optoelectronic devices. The HOMO level is related to the ionization potential and governs the efficiency of hole injection and transport, while the LUMO level is related to the electron affinity and influences electron injection and transport capabilities. The HOMO-LUMO energy gap is a critical parameter that determines the absorption and emission characteristics of the material.[5]

Experimental Determination of HOMO/LUMO Levels via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule.[3] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.[6][7]

Causality Behind Experimental Choices

The choice of solvent, electrolyte, and reference electrode is critical for obtaining accurate and reproducible results. A non-aqueous, polar aprotic solvent like acetonitrile or dichloromethane is typically used to dissolve the organic compound and the supporting electrolyte. The supporting electrolyte, commonly a tetraalkylammonium salt such as tetrabutylammonium hexafluorophosphate (TBAHPF₆), is necessary to ensure conductivity of the solution. A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire). The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration, as its redox potential is well-defined and relatively insensitive to the solvent.

Detailed Experimental Protocol

-

Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) and the supporting electrolyte (e.g., 0.1 M TBAHPF₆) in the chosen solvent (e.g., anhydrous acetonitrile).

-

De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.

-

Cyclic Voltammetry Measurement:

-

Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.

-

Add the sample to the solution and record its cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs to a potential where oxidation is observed, and then reverse the scan to observe the reduction.

-

Record the voltammogram of ferrocene under the same conditions for calibration.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox_onset) from the voltammogram of the sample.

-

Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁̸₂ (Fc/Fc⁺)).

-

Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[Eox_onset - E₁̸₂ (Fc/Fc⁺) + 4.8] (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

-

If a reversible reduction peak is observed, the LUMO level can be estimated from the onset reduction potential (Ered_onset): LUMO (eV) = -[Ered_onset - E₁̸₂ (Fc/Fc⁺) + 4.8]

-

The electrochemical band gap (Egechem) can be calculated as the difference between the HOMO and LUMO levels.[8]

-

Experimental Workflow Diagram

Caption: Workflow for determining HOMO/LUMO levels using DFT calculations.

Comparative Data and Expected Energy Levels

| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | Method |

| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | -5.84 | -3.68 | 2.16 | Cyclic Voltammetry [8] |

| Carbazole-based Donor-Acceptor Compounds (general range) | N/A | N/A | 2.40 - 2.95 | Optical Absorption [9] |

Based on the structure of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, the carbazole unit acts as the primary electron-donating component. Therefore, the HOMO level is expected to be primarily localized on the carbazole ring system. The boronic ester group is generally considered to be weakly electron-withdrawing. It is reasonable to anticipate a HOMO level in the range of -5.7 to -5.9 eV and a LUMO level around -2.0 to -2.5 eV , resulting in a relatively large energy gap, characteristic of a host or hole-transport material. It is important to note that DFT calculations often show good correlation with experimental values, though absolute values may differ. [10][11]

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the characterization of novel organic materials for electronic applications. This guide has detailed the standard experimental and computational methodologies for analyzing compounds like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. By combining the empirical data from cyclic voltammetry with the theoretical insights from DFT calculations, researchers can gain a comprehensive understanding of the electronic landscape of this versatile building block, enabling the rational design of next-generation organic electronic devices.

References

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR - International Journal of Research and Analytical Reviews. [Link]

-

HOMO‐LUMO energy gap for selected eight natural carbazole (CBZ). (n.d.). ResearchGate. [Link]

-

HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20) (colour version online). (n.d.). ResearchGate. [Link]

-

Zhang, H., Wan, X., Xue, X., Li, Y., Yu, A., & Chen, Y. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

-

Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. [Link]

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. (n.d.). PubChem. [Link]

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. (2024). MDPI. [Link]

-

Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). PNCA Lab. [Link]

-

HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46 ). (n.d.). ResearchGate. [Link]

-

Synthetic, Structural, Photophysical and Computational Studies on π-Conjugated 1,3,2-Benzodiazaboroles with Carbazole Building Blocks. (2025). ResearchGate. [Link]

-

Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). ResearchGate. [Link]

-

Studies of New 2,7-Carbazole (CB) Based Donor-Acceptor-Donor (D-A-D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD-DFT Methods. (n.d.). National Institutes of Health. [Link]

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. [Link]

-

Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. (2024). RSC Publishing. [Link]

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.). DergiPark. [Link]

-

Sopková-de Oliveira Santos, J., Caruso, A., Lohier, J. F., Lancelot, J. C., & Rault, S. (2008). 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole. Acta Crystallographica Section C, 64(Pt 8), o453–o455. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iieta.org [iieta.org]

- 4. 9-Ethyl-1,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole and 6-bromo-9-ethyl-1,4-dimethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]

thermal stability of 2-(carbazol-2-yl)boronic acid pinacol ester

Technical Whitepaper: Thermal Dynamics and Handling of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester

Part 1: Executive Summary & Chemical Profile

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter 2-Cz-Bpin ) is a critical "lynchpin intermediate" in the synthesis of high-performance Organic Light Emitting Diodes (OLEDs) and pharmaceutical carbazole scaffolds. Its structural integrity is defined by the fusion of a thermally robust carbazole core with a reactive, yet labile, pinacol boronate ester.

While the carbazole moiety imparts high glass transition temperatures (

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

| CAS Registry | 1242412-60-7 |

| Molecular Formula | |

| Molecular Weight | 293.17 g/mol |

| Melting Point | 195.0 – 200.0 °C (Decomposition onset >240 °C) |

| Appearance | White to off-white crystalline powder |

| Solubility | High: THF, DCM, Toluene, DMF.[1] Low: Water, Alcohols (cold). |

Part 2: Thermodynamic Stability Analysis

The thermal stability of 2-Cz-Bpin must be understood in two distinct phases: Solid-State (Storage/Sublimation) and Solution-State (Reaction).

Solid-State Thermal Profile

The carbazole backbone provides significant rigidity, leading to a high melting point (~195°C). Unlike simple alkyl boronic esters which can be distilled, 2-Cz-Bpin is a solid that requires careful handling at elevated temperatures.

-

Thermal Decomposition: Thermogravimetric Analysis (TGA) of similar aryl-Bpin derivatives typically shows stability up to ~200-250°C under inert atmosphere (

). Above this threshold, the dioxaborolane ring may undergo oxidative cleavage or pyrolysis. -

Sublimation Risk: While sublimation is the gold standard for purifying final OLED materials (e.g., CBP), subliming the precursor 2-Cz-Bpin is risky. Prolonged heating at high vacuum near the melting point can induce boroxine formation (trimerization of boronic acid generated from trace hydrolysis) or pinacol extrusion.

Solution-State Instability: The Protodeboronation Threat

The primary failure mode for 2-Cz-Bpin during synthesis (e.g., Suzuki-Miyaura coupling) is Protodeboronation . This is not a thermal decomposition in the traditional sense, but a chemically induced degradation accelerated by heat and base.

Mechanism of Failure: In the presence of base (necessary for Suzuki coupling) and trace water, the boronate ester hydrolyzes to the boronic acid. At elevated temperatures (>80°C), the boronic acid undergoes ipso-protonation, cleaving the C-B bond and yielding the unfunctionalized carbazole (2H-carbazole).

Figure 1: The Protodeboronation Pathway.[2] This degradation is the primary cause of yield loss in high-temperature cross-coupling reactions involving carbazole boronates.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols rely on self-validating systems : the purity of the output confirms the validity of the process.

Protocol A: Purification via Recrystallization (Preferred over Sublimation)

Rationale: Recrystallization avoids the thermal stress of sublimation and effectively removes protodeboronated by-products (carbazole) which have different solubility profiles.

-

Dissolution: Dissolve crude 2-Cz-Bpin in minimal boiling Ethyl Acetate (EtOAc) .

-

Filtration: While hot, filter through a celite pad to remove inorganic salts (borates/palladium residues if reprocessing).

-

Precipitation: Slowly add Petroleum Ether or Hexanes (ratio 1:3 vs EtOAc) to the hot solution until slight turbidity appears.

-

Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 12 hours.

-

Validation:

-

Filter the white crystals.

-

Check: Run TLC (Hexane:EtOAc 4:1). The product (

) must be distinct from deboronated carbazole ( -

Yield Target: >85% recovery.

-

Protocol B: Optimized Suzuki-Miyaura Coupling Conditions

Rationale: To mitigate the thermal instability described in Part 2, this protocol uses a "mild base / controlled temp" system to prevent C-B bond cleavage before the transmetalation step.

-

System: Charge flask with 2-Cz-Bpin (1.0 equiv), Aryl Halide (1.0 equiv), and

(0.03 equiv). -

Solvent: Degassed 1,4-Dioxane (anhydrous preferred).

-

Base: Use

(2.0 equiv) instead of-

Why: Phosphate bases are milder and reduce the rate of protodeboronation compared to carbonates or hydroxides.

-

-

Activation: Add minimal water (degassed) only if necessary for solubility (Dioxane:Water 9:1).

-

Thermal Ramp: Heat to 85°C . Do not reflux at 100°C+ unless conversion stalls.

-

Monitoring: Monitor consumption of Bpin species via HPLC or TLC every 60 minutes.

Part 4: Storage and Handling Workflow

The stability of 2-Cz-Bpin is kinetic, not thermodynamic. Over time, atmospheric moisture will degrade the pinacol ester.

Figure 2: Lifecycle Management of 2-Cz-Bpin. Critical control points are the prevention of condensation upon warming and the exclusion of light.

Storage Specifications:

-

Temperature: < 15°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Amber glass (protects from potential photo-oxidation of the carbazole amine, though less critical than for phenylamines).

References

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society. (Mechanism of C-B cleavage).[3][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46738013, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. Retrieved from [Link]

Sources

- 1. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling Using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Carbazole Moiety

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science.[1][2][3][4] These versatile heterocyclic compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5] In the realm of materials science, their unique electronic and photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] The Suzuki-Miyaura coupling reaction stands out as a powerful and widely utilized method for the synthesis of these complex carbazole-containing molecules, offering a robust platform for the formation of carbon-carbon bonds.[7]

This guide provides a comprehensive overview and detailed protocols for the application of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Suzuki-Miyaura cross-coupling reactions.

Reagent Profile: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

This pinacol boronate ester of carbazole is a key building block for introducing the carbazole unit into a target molecule. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it a preferred reagent for many synthetic applications.

Chemical Structure and Properties:

-

Molecular Formula: C₁₈H₂₀BNO₂[8]

-

Molecular Weight: 293.17 g/mol [8]

-

Appearance: Typically a white to off-white solid.

-

Synonyms: 9H-Carbazole-2-boronic acid pinacol ester, 2-(9H-Carbazol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[8]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent hydrolysis of the boronate ester.

-

Avoid contact with strong oxidizing agents.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our carbazole boronic ester) and an organohalide or triflate.[7][9] The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9][10]

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronate ester.[9][11]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. echemcom.com [echemcom.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | C18H20BNO2 | CID 46738013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocol: Suzuki-Miyaura Coupling of 2-(Carbazol-2-yl)boronic Acid Pinacol Ester for the Synthesis of Advanced Organic Materials and Pharmaceutical Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbazole Moieties and the Power of Suzuki-Miyaura Coupling

Carbazole-containing compounds are a cornerstone in the development of functional organic materials and pharmaceuticals. Their unique electronic and photophysical properties make them indispensable in applications ranging from organic light-emitting diodes (OLEDs) and photovoltaics to potent antiviral and anticancer agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these complex carbazole derivatives.[1][2][3] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as 2-(carbazol-2-yl)boronic acid pinacol ester, and an organic halide or triflate. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of reactants have cemented its role in modern organic synthesis.[4][5]

This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction using 2-(carbazol-2-yl)boronic acid pinacol ester. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(carbazol-2-yl)boronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific substrates.

3.1. Materials and Reagents

-

2-(Carbazol-2-yl)boronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)[6][7]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[8]

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)[9]

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

3.2. Step-by-Step Procedure

-

Reagent Preparation:

-

In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2-(carbazol-2-yl)boronic acid pinacol ester (1.1 - 1.5 equivalents).

-

Add the aryl halide (1.0 equivalent) to the flask.

-

Add the base (2.0 - 3.0 equivalents). The choice of base can be critical and may need optimization.[8][10]

-

-

Reaction Setup under Inert Atmosphere:

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. The presence of oxygen can lead to unwanted side reactions like homocoupling.[11]

-

Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent (e.g., Toluene) and degassed water (often in a ratio of 4:1 to 10:1 solvent to water). The water is crucial for the activation of the boronic ester with certain bases.[9]

-

-

Reaction Execution:

-

Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

-

Workup Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure carbazole derivative.

-

Optimization of Reaction Parameters